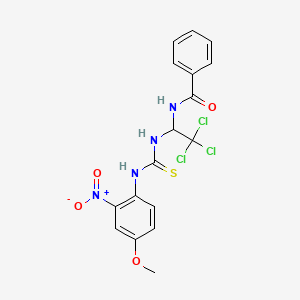
N-(2,2,2-Trichloro-1-(3-(4-methoxy-2-nitro-phenyl)-thioureido)-ethyl)-benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2,2-Trichloro-1-(3-(4-methoxy-2-nitro-phenyl)-thioureido)-ethyl)-benzamide is a complex organic compound that features a unique combination of functional groups, including a trichloromethyl group, a thiourea moiety, and a benzamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-Trichloro-1-(3-(4-methoxy-2-nitro-phenyl)-thioureido)-ethyl)-benzamide typically involves multiple steps:
Formation of the Trichloromethyl Intermediate: The starting material, 2,2,2-trichloroethanol, is reacted with thionyl chloride to form 2,2,2-trichloroethyl chloride.
Thiourea Derivative Formation: The trichloroethyl chloride is then reacted with thiourea to form the corresponding thioureido intermediate.
Coupling with 4-Methoxy-2-nitroaniline: The thioureido intermediate is coupled with 4-methoxy-2-nitroaniline under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,2,2-Trichloro-1-(3-(4-methoxy-2-nitro-phenyl)-thioureido)-ethyl)-benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The trichloromethyl group can be reduced to a methyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Sodium methoxide (NaOMe) or other strong bases.
Major Products Formed
Oxidation: Formation of the corresponding amine derivative.
Reduction: Formation of the corresponding methyl derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(2,2,2-Trichloro-1-(3-(4-methoxy-2-nitro-phenyl)-thioureido)-ethyl)-benzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: Use in the synthesis of novel polymers or materials with unique properties.
Organic Synthesis: Use as a building block for the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of N-(2,2,2-Trichloro-1-(3-(4-methoxy-2-nitro-phenyl)-thioureido)-ethyl)-benzamide involves its interaction with specific molecular targets. The trichloromethyl group may interact with nucleophilic sites on proteins or enzymes, while the thiourea moiety can form hydrogen bonds with biological molecules. The nitro group may undergo reduction to form reactive intermediates that can further interact with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2,2,2-Trichloro-1-(3-(4-methoxy-2-nitro-phenyl)-thioureido)-ethyl)-benzamide: Unique due to the combination of trichloromethyl, thiourea, and benzamide groups.
N-(2,2,2-Trichloro-1-(3-(4-methoxy-phenyl)-thioureido)-ethyl)-benzamide: Lacks the nitro group, which may affect its reactivity and applications.
N-(2,2,2-Trichloro-1-(3-(4-nitro-phenyl)-thioureido)-ethyl)-benzamide: Lacks the methoxy group, which may influence its solubility and interactions.
Propriétés
Formule moléculaire |
C17H15Cl3N4O4S |
|---|---|
Poids moléculaire |
477.7 g/mol |
Nom IUPAC |
N-[2,2,2-trichloro-1-[(4-methoxy-2-nitrophenyl)carbamothioylamino]ethyl]benzamide |
InChI |
InChI=1S/C17H15Cl3N4O4S/c1-28-11-7-8-12(13(9-11)24(26)27)21-16(29)23-15(17(18,19)20)22-14(25)10-5-3-2-4-6-10/h2-9,15H,1H3,(H,22,25)(H2,21,23,29) |
Clé InChI |
RQOIPQIEAUXRTO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


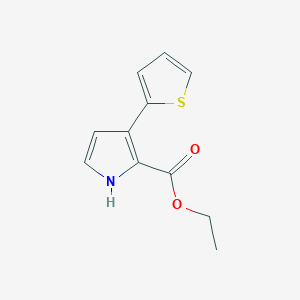

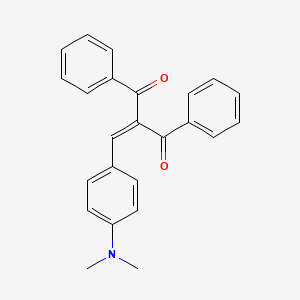
![2-[4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-EN-1-YL)-2-oxo-1,3-oxazolidin-3-YL]acetate](/img/structure/B11715006.png)
![3-amino-6-benzyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-7-one](/img/structure/B11715009.png)
![{1-[(1-ethyl-1H-pyrazol-3-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B11715014.png)
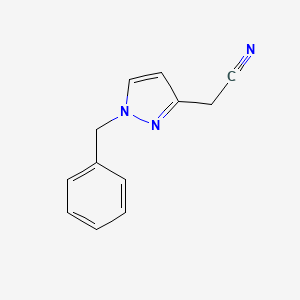
![N-{3-chloro-4-[(4-chloronaphthalen-1-yl)oxy]phenyl}-2-hydroxy-3,5-diiodobenzamide](/img/structure/B11715025.png)
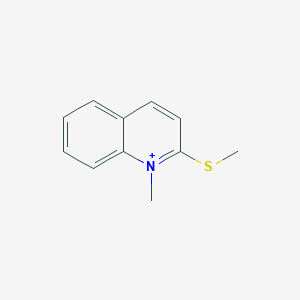
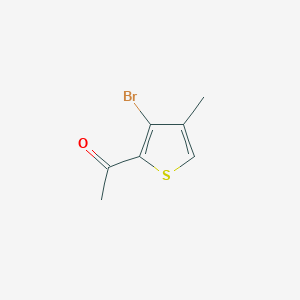
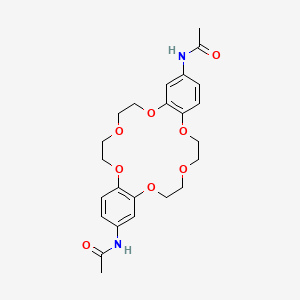
![1-[1-(Difluoromethyl)-1H-pyrazol-5-yl]ethanone](/img/structure/B11715049.png)

![[6S-(6alpha,7beta,7aalpha)]-7,7a-Dihydro-7-hydroxy-6-methoxy-4H-furo[3,2-c]pyran-2(6H)-one](/img/structure/B11715072.png)
